molecular formula C14H15ClN2O3S B11126554 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-2-carboxamide

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11126554
M. Wt: 326.8 g/mol
InChI Key: BCZHSXKVZGQKEC-UHFFFAOYSA-N
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Description

This compound features a 5-chloroindole core substituted with a methyl group at the indole nitrogen (position 1) and a carboxamide group at position 2. The carboxamide side chain is linked to a 1,1-dioxidotetrahydrothiophen-3-yl moiety, which introduces a sulfone group into the structure. This sulfone group enhances polarity and may influence solubility, metabolic stability, and target binding compared to non-sulfonated analogs .

Properties

Molecular Formula

C14H15ClN2O3S

Molecular Weight

326.8 g/mol

IUPAC Name

5-chloro-N-(1,1-dioxothiolan-3-yl)-1-methylindole-2-carboxamide

InChI

InChI=1S/C14H15ClN2O3S/c1-17-12-3-2-10(15)6-9(12)7-13(17)14(18)16-11-4-5-21(19,20)8-11/h2-3,6-7,11H,4-5,8H2,1H3,(H,16,18)

InChI Key

BCZHSXKVZGQKEC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.

    Carboxamide Formation: The carboxamide group is introduced by reacting the chlorinated indole with an appropriate amine under coupling conditions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Introduction of the Dioxidotetrahydrothiophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium thiolate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Indole Carboxamide Derivatives

Table 1: Structural Comparison of Key Analogs
Compound Name Indole Substituents Amine Side Chain Key Functional Groups
Target Compound 5-Cl, 1-Me 1,1-Dioxidotetrahydrothiophen-3-yl Sulfone, Carboxamide
5-Chloro-N-(4-(Dimethylamino)Phenethyl)-3-Pentyl-1H-Indole-2-Carboxamide (11j) 5-Cl, 3-pentyl 4-(Dimethylamino)phenethyl Aromatic amine, Carboxamide
5-Chloro-N-(4-Oxo-2-[4-(Trifluoromethyl)Phenyl]-1,3-Thiazolidin-3-yl)-3-Phenyl-1H-Indole-2-Carboxamide 5-Cl, 3-Ph 4-Oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl Thiazolidinone, CF₃
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-Imidazol-1-yl)Propylidene]-N-(2-Chlorophenyl) Hydrazinecarboxamide (4) None (non-indole core) Hydrazinecarboxamide-linked benzodioxolyl/imidazolyl Imine, Benzodioxole

Physicochemical Properties

  • Target Compound : The sulfone group increases polarity compared to lipophilic analogs like 11j (logP likely lower than 11j’s calculated 4.11). This may improve aqueous solubility but reduce membrane permeability .
Anti-Tobacco Mosaic Virus (TMV) Activity:
  • Pyrazole Carboxamides (): Compounds with 4-cyano-1-aryl-pyrazole side chains showed EC₅₀ values of 12–45 μg/mL against TMV .
  • Target Compound: No direct TMV data, but the sulfone group may enhance hydrogen bonding with viral targets, similar to thiazolidinone derivatives ().
Allosteric Modulation ():
  • 11j and 11l: Demonstrated potency as allosteric modulators of cannabinoid receptors (e.g., EC₅₀ = 0.8 μM for 11j). The pentyl/ethyl groups at position 3 of the indole core are critical for lipid membrane interaction .

Metabolic Stability and Toxicity

  • Sulfone-Containing Analogs: The 1,1-dioxidotetrahydrothiophen-3-yl group is less prone to oxidative metabolism than aromatic amines (e.g., 11j’s dimethylamino group), which may improve metabolic stability .

Biological Activity

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes an indole ring, a carboxamide group, and a tetrahydrothiophene moiety. The IUPAC name reflects these components:

PropertyValue
IUPAC Name This compound
CAS Number 1401589-96-5
Molecular Formula C₁₈H₁₈ClN₃O₂S
Molecular Weight 357.86 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may act through:

  • Enzyme Inhibition : Potential inhibitory effects on key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : Interaction with specific receptors that could alter cellular signaling pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on indole derivatives have shown promising results against various cancer cell lines:

Cell LineIC₅₀ (µM)
HeLa (Cervical Cancer)0.86
CEM (T-Lymphocyte Leukaemia)0.75
L1210 (Murine Leukaemia)0.92

These values indicate potent cytotoxic effects, suggesting that the compound may inhibit tumor cell proliferation effectively.

Antimicrobial Activity

In addition to anticancer properties, there is evidence supporting the antimicrobial activity of related compounds. For example, derivatives have shown activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA):

CompoundMIC (µg/mL)
5-chloro derivative37.9–113.8

This highlights the potential for developing new antibiotics based on the structural framework of this compound.

Case Studies

Several case studies have explored the therapeutic applications of similar compounds:

  • Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry evaluated a series of indole derivatives and found that modifications at specific positions significantly enhanced their cytotoxicity against cancer cells.
  • Antimicrobial Evaluation : Research documented in Antibiotics focused on thiazolidinone derivatives containing an indole fragment, demonstrating their effectiveness against various bacterial strains.
  • Mechanistic Insights : A recent investigation into the mechanism revealed that certain structural modifications could lead to increased binding affinity to target proteins involved in cancer cell signaling.

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